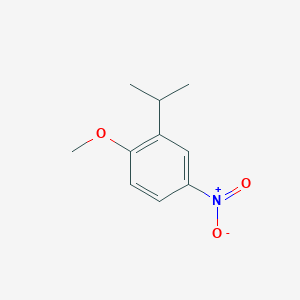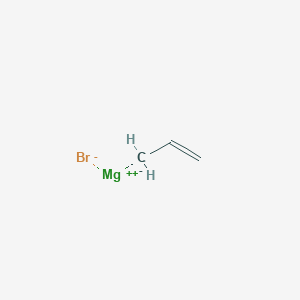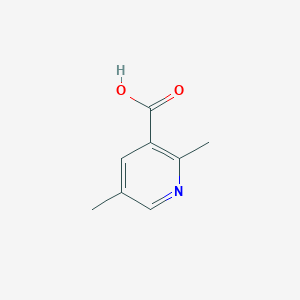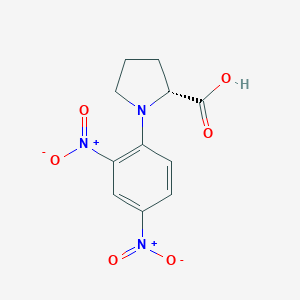
1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride
概要
説明
3,4-メチレンジオキシフェニル-2-プロパンアミン(塩酸塩)は、フェネチルアミン系のあまり知られていない精神活性を持つ置換アンフェタミンです。これは、3,4-メチレンジオキシアンプヘタミン(MDA)や3,4-メチレンジオキシメタンフェタミン(MDMA)などのフェネチルアミンファミリーの他の化合物と構造的に似ています。 この化合物は主に科学研究や法科学分析で使用されます .
2. 製法
合成経路と反応条件
3,4-メチレンジオキシフェニル-2-プロパンアミン(塩酸塩)の合成は、一般的に以下の手順を伴います。
メチレンジオキシ環の形成: この手順では、カテコールとホルムアルデヒドを塩酸の存在下で反応させて、1,3-ベンゾジオキソールを形成します。
アルキル化: 次に、1,3-ベンゾジオキソールは、1-ブロモ-2-プロパノンなどの適切なハロアルカンでアルキル化され、中間体が形成されます。
還元的アミノ化: 中間体は、アンモニアまたは第一級アミンと還元的アミノ化反応を起こし、最終生成物である3,4-メチレンジオキシフェニル-2-プロパンアミンを形成します。
塩酸塩の形成: 次に、遊離塩基を塩酸で処理して塩酸塩に変換します。
工業的生産方法
3,4-メチレンジオキシフェニル-2-プロパンアミン(塩酸塩)の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、反応条件、精製工程、および品質保証の厳格な管理が含まれており、最終生成物の純度と一貫性を確保しています .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) typically involves the following steps:
Formation of the Methylenedioxy Ring: This step involves the reaction of catechol with formaldehyde in the presence of hydrochloric acid to form 1,3-benzodioxole.
Alkylation: The 1,3-benzodioxole is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanone, to form the intermediate compound.
Reductive Amination: The intermediate compound undergoes reductive amination with ammonia or a primary amine to form the final product, 3,4-Methylenedioxyphenyl-2-propanamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product’s purity and consistency .
化学反応の分析
反応の種類
3,4-メチレンジオキシフェニル-2-プロパンアミン(塩酸塩)は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するキノンまたは他の酸化誘導体を形成することができます。
還元: 還元反応により、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: この化合物は求核置換反応を起こすことができ、アミン基は他の求核剤によって置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 適切な条件下で、ハロゲン化物、シアン化物、または他のアミンなどの求核剤を使用できます。
主な生成物
酸化: キノンまたは他の酸化誘導体。
還元: 対応するアルコールまたはアミン。
4. 科学研究での用途
3,4-メチレンジオキシフェニル-2-プロパンアミン(塩酸塩)は、いくつかの科学研究で利用されています。
法科学分析: 生物学的試料中の幻覚剤のデザイナードラッグの定性分析および定量分析の内部標準として使用されます。
薬理学的調査: 精神活性と潜在的な治療的用途について調査されました。
化学研究: 置換アンフェタミンの合成と反応性に関する研究に使用されました。
科学的研究の応用
3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) has several scientific research applications:
Forensic Analysis: Used as an internal standard for qualitative and quantitative analyses of hallucinogenic designer drugs in biological samples.
Pharmacological Studies: Investigated for its psychoactive properties and potential therapeutic applications.
Chemical Research: Used in studies related to the synthesis and reactivity of substituted amphetamines.
Toxicological Studies: Examined for its metabolism, toxicity, and pharmacokinetics in various biological systems
作用機序
3,4-メチレンジオキシフェニル-2-プロパンアミン(塩酸塩)の作用機序には、モノアミン輸送体との相互作用が関与しています。それはこれらの輸送体によって運ばれて神経細胞に入り、小胞性モノアミン輸送体を阻害します。
6. 類似の化合物との比較
類似の化合物
- 3,4-メチレンジオキシアンプヘタミン(MDA)
- 3,4-メチレンジオキシメタンフェタミン(MDMA)
- メチレンジオキシピロバレロン(MDPV)
独自性
3,4-メチレンジオキシフェニル-2-プロパンアミン(塩酸塩)は、特定の構造修飾により、他の類似の化合物とは異なる薬理学的特性を持つため、独自です。それはMDAとMDMAと構造的な類似性を共有していますが、アルファ位にメチル基がないため、生物学的活性と代謝が大きく異なります。 さらに、法科学分析における内部標準としての使用は、フェネチルアミン系の他の化合物とは異なります .
類似化合物との比較
Similar Compounds
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
- Methylenedioxypyrovalerone (MDPV)
Uniqueness
3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other similar compounds. While it shares structural similarities with MDA and MDMA, it lacks the methyl group at the alpha position, which significantly alters its biological activity and metabolism. Additionally, its use as an internal standard in forensic analysis sets it apart from other compounds in the phenethylamine class .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXHXZWOUQTVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995874 | |
| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74341-77-8 | |
| Record name | 3,4-Mdpa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDPR hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HM2G45B8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


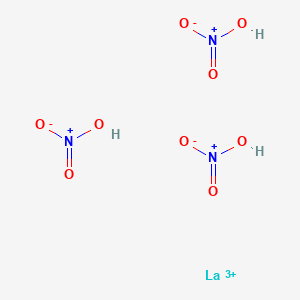
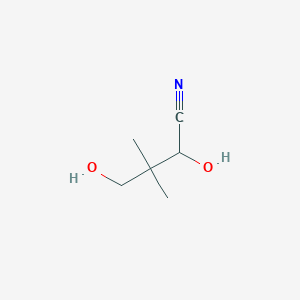
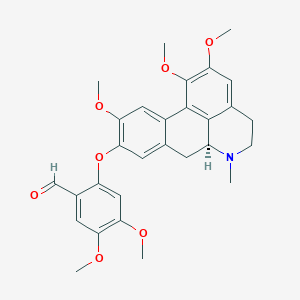
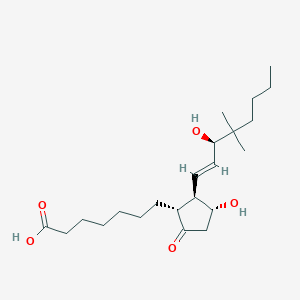
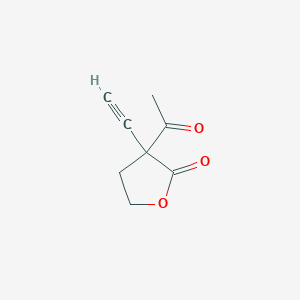
![(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one](/img/structure/B157877.png)
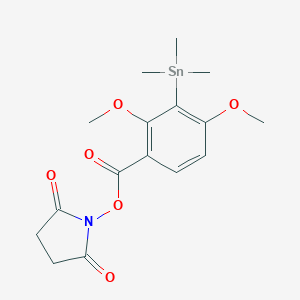
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
